molecular formula C12H14F3NSi B3267031 Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- CAS No. 440363-04-2

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-

Cat. No. B3267031
CAS RN: 440363-04-2
M. Wt: 257.33 g/mol
InChI Key: ZCEORLXEZOJAGG-UHFFFAOYSA-N
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Description

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-, commonly known as TMS-EBX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a highly reactive compound that can undergo various chemical transformations, making it an essential tool in synthetic chemistry. TMS-EBX is widely used in the synthesis of various organic compounds, and its applications extend beyond the realm of chemistry.

Mechanism of Action

TMS-EBX acts as a versatile electrophilic reagent that can react with various nucleophiles. The reaction of TMS-EBX with nucleophiles proceeds via the formation of an intermediate, which then undergoes further transformations to give the final product. The unique properties of TMS-EBX, such as its highly reactive trifluoromethyl group and trimethylsilyl group, play a crucial role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TMS-EBX. However, studies have shown that TMS-EBX is relatively non-toxic and does not exhibit significant adverse effects on living organisms. Further research is necessary to understand the potential biochemical and physiological effects of TMS-EBX fully.

Advantages and Limitations for Lab Experiments

TMS-EBX has several advantages for lab experiments, including its ease of synthesis, high reactivity, and versatility. It is a highly reactive reagent that can undergo various chemical transformations, making it an essential tool in synthetic chemistry. However, TMS-EBX also has some limitations, such as its high cost and limited commercial availability. Additionally, TMS-EBX is highly reactive and requires careful handling to avoid potential hazards.

Future Directions

The unique properties of TMS-EBX make it an attractive option for future research. Some potential future directions for TMS-EBX include its use in the synthesis of new chemical entities, the optimization of existing chemical processes, and the development of new synthetic methodologies. Additionally, TMS-EBX may have applications beyond the realm of chemistry, such as in the development of new materials and the study of biological systems. Further research is necessary to fully understand the potential applications of TMS-EBX in various fields of study.
Conclusion:
In conclusion, TMS-EBX is a highly reactive and versatile reagent that has gained significant attention in the field of scientific research. Its unique properties make it an essential tool in synthetic chemistry, and its applications extend beyond the realm of chemistry. The synthesis method of TMS-EBX is relatively straightforward, and it has several advantages for lab experiments. However, further research is necessary to understand the potential biochemical and physiological effects of TMS-EBX fully. Additionally, TMS-EBX has several potential future directions, making it an attractive option for future research.

Scientific Research Applications

TMS-EBX has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in various reactions such as cross-coupling reactions, nucleophilic additions, and deprotonations. TMS-EBX is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The unique properties of TMS-EBX make it an essential tool in the development of new chemical entities and the optimization of existing chemical processes.

properties

IUPAC Name

4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NSi/c1-17(2,3)7-6-9-8-10(12(13,14)15)4-5-11(9)16/h4-5,8H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEORLXEZOJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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